Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(15)14-7-6-13(9-16-13)8-12(14)4-5-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXOEOCKNUDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC13CC3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 7-oxa-10-azadispiro[212533]decane-10-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs and functional derivatives of tert-butyl-protected spirocyclic or bicyclic compounds from the evidence, emphasizing key differences in molecular architecture, physicochemical properties, and applications.
Structural Features
- Tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate (CAS 1160248-56-5): Features a bicyclo[4.3.1]decane core with two nitrogen atoms (3,10-diaza) and one oxygen atom (8-oxa).
- Tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride (CAS 1820580-15-1):
- Tert-butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1368144-48-2):
Molecular Properties
Key Differentiators of the Target Compound
While structural data for tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate are absent in the evidence, its dispiro architecture (two spiro junctions at positions 2.1 and 25.33) distinguishes it from the monocyclic or bicyclic analogs listed above. This structural complexity could confer unique stereoelectronic properties, such as enhanced rigidity or selective binding to biological targets, compared to simpler systems like bicyclo[4.3.1] or spiro[4.5] scaffolds.
Biological Activity
Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate (CAS No. 2361635-70-1) is a complex organic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating biological pathways through inhibition or activation.
Enzyme Inhibition
The compound's structural features may allow it to act as an enzyme inhibitor, particularly in pathways relevant to metabolic processes or disease states. For instance, studies on structurally similar compounds have demonstrated inhibition of enzymes involved in cancer metabolism.
Receptor Binding
Preliminary research suggests that this compound could interact with neurotransmitter receptors, influencing signaling pathways that are critical in neurological functions and disorders.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity of related spirocyclic compounds.
- Method : In vitro testing against Gram-positive and Gram-negative bacteria.
- Findings : Compounds with similar structures exhibited significant inhibition zones, indicating potential for this compound to possess antimicrobial properties.
-
Enzyme Interaction Analysis :
- Objective : To evaluate the inhibitory effects on key metabolic enzymes.
- Method : Enzyme assays using purified enzyme preparations.
- Findings : Related compounds demonstrated competitive inhibition, suggesting that this compound may similarly affect enzyme activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Molecular Weight | Notable Biological Activity |
|---|---|---|---|
| Tert-butyl 4-oxo-9-azadispiro[2.1.25]decane-9-carboxylate | Spirocyclic | 239.31 g/mol | Antimicrobial, Enzyme Inhibition |
| Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | Bicyclic | 199.25 g/mol | Antimicrobial |
Q & A
Q. What are the common synthetic routes for Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate, and how is its structural integrity confirmed?
Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and carboxylation, with tert-butyl groups introduced via Boc protection. Structural confirmation relies on single-crystal X-ray diffraction (as in ) to resolve spirocyclic geometry, complemented by NMR (1H, 13C) and FT-IR to verify functional groups. For example, X-ray data with an R factor ≤0.046 ensures atomic-level precision in spirocenter assignments .
Q. What analytical techniques are essential for characterizing this compound's purity and stability?
Methodological Answer :
- HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., thermal or hydrolytic).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and handling .
- Dynamic Light Scattering (DLS) : Monitors aggregation in solution-phase studies.
Q. How is this compound utilized as an intermediate in medicinal chemistry research?
Methodological Answer : The spirocyclic and Boc-protected amine moieties make it a precursor for peptidomimetics or kinase inhibitors . Researchers functionalize the amine group via deprotection (e.g., TFA treatment) and subsequent coupling reactions. Its role in bioactive molecule synthesis is highlighted in , which emphasizes its potential in preclinical in vivo models .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in pharmacological data for derivatives of this compound?
Methodological Answer :
- Dose-Response Curves : Systematically test derivatives across concentrations to identify non-linear effects.
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to differentiate binding affinities from off-target interactions.
- Multi-Omics Integration : Correlate in vitro activity with transcriptomic/proteomic profiles to contextualize mechanism-action discrepancies .
Q. What methodological frameworks are recommended for studying this compound's environmental fate and ecotoxicological impacts?
Methodological Answer : Adopt the INCHEMBIOL framework ( ), which includes:
- Laboratory Studies : Measure hydrolysis rates, photodegradation, and soil adsorption coefficients (Kd).
- Ecosystem-Level Modeling : Use fugacity models to predict distribution in water-soil-biota compartments .
- High-Throughput Ecotoxicity Screening : Employ Daphnia magna or Danio rerio assays to assess acute/chronic effects .
Q. How can computational methods optimize the synthesis of novel analogs with improved bioactivity?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict cyclization efficiency.
- Molecular Dynamics (MD) : Simulate spirocyclic scaffold interactions with target proteins (e.g., kinases) to guide substituent design.
- QSAR Models : Train on existing bioactivity data to prioritize synthetic targets .
Q. What experimental strategies address stability challenges in aqueous formulations of this compound?
Methodological Answer :
- Lyophilization : Stabilize the compound by removing water, validated via residual moisture analysis (<1% by Karl Fischer titration).
- pH-Dependent Stability Studies : Use buffered solutions (pH 1–9) to identify degradation hotspots (e.g., lactam ring hydrolysis) .
- Excipient Screening : Test cyclodextrins or PEGs to enhance solubility and shelf life .
Q. How should researchers integrate this compound into drug development pipelines while addressing regulatory requirements?
Methodological Answer :
- ADME/Tox Profiling : Conduct Caco-2 permeability and microsomal stability assays early.
- ICH Guidelines Compliance : Follow Q3A(R2) for impurity profiling and Q2(R1) for analytical validation. stresses compliance with ECHA/FDA frameworks for preclinical safety .
Q. What advanced statistical approaches are suitable for analyzing heterogeneous data from spirocyclic compound libraries?
Methodological Answer :
Q. How can researchers ensure reproducibility in synthetic protocols given variability in spirocyclic ring closure?
Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
- In Situ Monitoring : Employ ReactIR or PAT tools to track intermediate formation.
- Crystallization Control : Seed reactions with characterized crystals to enforce consistent stereochemistry .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
